Cas no 1805522-98-8 (Methyl 3-bromo-6-cyano-2-ethylphenylacetate)

Methyl 3-bromo-6-cyano-2-ethylphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 3-bromo-6-cyano-2-ethylphenylacetate
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- インチ: 1S/C12H12BrNO2/c1-3-9-10(6-12(15)16-2)8(7-14)4-5-11(9)13/h4-5H,3,6H2,1-2H3
- InChIKey: NSSBOYAQUDRLPP-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C#N)C(CC(=O)OC)=C1CC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 50.1
Methyl 3-bromo-6-cyano-2-ethylphenylacetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010000553-1g |
Methyl 3-bromo-6-cyano-2-ethylphenylacetate |
1805522-98-8 | 97% | 1g |
1,534.70 USD | 2021-07-06 |
Methyl 3-bromo-6-cyano-2-ethylphenylacetate 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
Methyl 3-bromo-6-cyano-2-ethylphenylacetateに関する追加情報
Methyl 3-bromo-6-cyano-2-ethylphenylacetate: A Comprehensive Overview
Methyl 3-bromo-6-cyano-2-ethylphenylacetate, with the CAS number 1805522-98-8, is a complex organic compound that has garnered significant attention in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methyl ester group attached to a phenyl ring substituted with bromine, cyano, and ethyl groups. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and material science.
The molecular formula of Methyl 3-bromo-6-cyano-2-ethylphenylacetate is C11H13BrNO3, and its molecular weight is approximately 274.19 g/mol. The compound exists as a white crystalline solid under standard conditions, with a melting point of around 120°C and a boiling point of 350°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, making it suitable for various synthetic reactions.
Recent studies have highlighted the importance of Methyl 3-bromo-6-cyano-2-ethylphenylacetate in the development of novel therapeutic agents. Researchers have explored its potential as a building block for constructing bioactive molecules, particularly in the context of anti-cancer drug discovery. The bromine and cyano groups present in the molecule are known to enhance its reactivity, enabling the formation of diverse derivatives through substitution and coupling reactions.
The synthesis of Methyl 3-bromo-6-cyano-2-ethylphenylacetate typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the Friedel-Crafts acylation of an appropriately substituted aromatic ring, followed by bromination and cyanation steps. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, leading to higher yields and purer products.
In terms of biological activity, Methyl 3-bromo-6-cyano-2-ethylphenylacetate has shown promise as an inhibitor of certain enzymes involved in cancer cell proliferation. Preclinical studies have demonstrated its ability to suppress tumor growth in animal models, suggesting potential for further development into a clinical candidate. Additionally, its structural flexibility allows for modifications that could enhance bioavailability and reduce toxicity.
From a materials science perspective, Methyl 3-bromo-6-cyano-2-ethylphenylacetate has been investigated as a precursor for advanced polymers and coatings. Its ability to form stable covalent bonds with other monomers makes it a valuable component in the synthesis of high-performance materials with tailored properties.
In conclusion, Methyl 3-bromo-6-cyano-2-ethylphenylacetate is a multifaceted compound with significant potential across various scientific domains. Its unique chemical structure, combined with recent advancements in synthetic methodologies and biological applications, positions it as an important tool for future research and development.
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